molecular formula C15H24FN3O4S2 B2531215 4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 2034601-46-0

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No.: B2531215
CAS No.: 2034601-46-0
M. Wt: 393.49
InChI Key: BCDPKRVDMISIMW-UHFFFAOYSA-N
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Description

4-(((2-fluorophenyl)methylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide: is a complex organic compound characterized by its unique molecular structure, which includes a fluorophenyl group, a sulfonamide group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the fluorophenyl group One common synthetic route is the reaction of 2-fluorobenzaldehyde with methylamine to form the corresponding imine, followed by reduction to produce the corresponding amine

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorophenyl group can be oxidized to form the corresponding fluorophenol.

  • Reduction: : The sulfonamide group can be reduced to form the corresponding amine.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Fluorophenol derivatives.

  • Reduction: : Amine derivatives.

  • Substitution: : Alkylated or aminated piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : Potential use in drug discovery and development, particularly in targeting specific biological pathways.

  • Industry: : Applications in material science and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the fluorophenyl group and the sulfonamide group. Similar compounds may include other sulfonamide derivatives or fluorinated organic molecules. the combination of these features in this particular compound sets it apart and may confer unique properties and applications.

List of Similar Compounds

  • 4-Fluorophenyl methyl sulfone

  • N,N-Dimethylpiperidine-1-sulfonamide

  • 2-Fluorobenzaldehyde derivatives

  • Sulfonamide derivatives

Properties

IUPAC Name

4-[[(2-fluorophenyl)methylsulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24FN3O4S2/c1-18(2)25(22,23)19-9-7-13(8-10-19)11-17-24(20,21)12-14-5-3-4-6-15(14)16/h3-6,13,17H,7-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDPKRVDMISIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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